molecular formula C20H18FNO3 B6515490 ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 950275-88-4

ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6515490
CAS No.: 950275-88-4
M. Wt: 339.4 g/mol
InChI Key: PAPKGGNHSSEUGW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield brominated derivatives of the compound.

Scientific Research Applications

Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core, which is known for its broad spectrum of biological activities. The presence of the ethoxy and fluorophenyl groups enhances its pharmacological profile. The molecular formula is C17H18FNO3C_{17}H_{18}FNO_3, and it has a molecular weight of approximately 303.33 g/mol.

Target Interactions : Quinoline derivatives, including this compound, interact with various biological targets. This compound has shown potential as an inhibitor of several enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation and antimicrobial resistance.

Biochemical Pathways : The compound is believed to influence pathways related to apoptosis and cell cycle regulation. For instance, it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Notably:

  • Cell Lines Tested : Studies have demonstrated cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
  • IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cancer types. For example, an IC50 of approximately 5 µM was reported for MCF-7 cells .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria:

  • Mechanism : It disrupts bacterial cell wall synthesis and affects membrane integrity.
  • Tested Strains : Efficacy was noted against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Studies

  • Anticancer Study : A study involving this compound demonstrated its ability to inhibit tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies .

Research Findings Summary Table

Activity TypeCell Line/OrganismIC50/MIC ValuesReference
AnticancerHeLa~5 µM
AnticancerMCF-7~5 µM
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli50 µg/mL

Properties

IUPAC Name

ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3/c1-3-24-19-12-18(13-5-8-15(21)9-6-13)22-17-10-7-14(11-16(17)19)20(23)25-4-2/h5-12H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPKGGNHSSEUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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